4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide
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Overview
Description
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, an ethyl group, and a hydroxyphenyl group attached to a benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-ethyl-2-hydroxyaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2-hydroxyphenyl)benzamide
- 4-Chloro-N-(5-methyl-2-hydroxyphenyl)benzamide
- 4-Chloro-N-(2-hydroxy-5-ethylphenyl)benzamide
Uniqueness
4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide is unique due to the specific positioning of the ethyl and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct interactions with molecular targets compared to other similar compounds .
Properties
CAS No. |
93982-98-0 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-10-3-8-14(18)13(9-10)17-15(19)11-4-6-12(16)7-5-11/h3-9,18H,2H2,1H3,(H,17,19) |
InChI Key |
ZLBNQXDATOISEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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